molecular formula C11H12ClNO B14316428 4-(2-Chlorophenyl)iminopentan-2-one CAS No. 108315-80-6

4-(2-Chlorophenyl)iminopentan-2-one

Cat. No.: B14316428
CAS No.: 108315-80-6
M. Wt: 209.67 g/mol
InChI Key: RGQHYBBAWAOOSV-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)iminopentan-2-one is an imine-based organic compound of significant interest in research and development, particularly in the field of medicinal chemistry. Its structure, featuring a chlorophenyl moiety and a pentan-2-one chain, makes it a valuable intermediate or precursor for the synthesis of more complex molecules. While specific biological data for this exact compound is not available in the current literature, compounds with similar imine (Schiff base) structures are known to exhibit a range of biological activities. Research on analogous structures indicates that such compounds can serve as versatile ligands for forming metal complexes with biological potential . Furthermore, imine-functionalized molecules are frequently employed as key building blocks in the design and synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceutical agents . This compound is intended for use in non-human research applications only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers are responsible for ensuring all safe laboratory handling procedures are followed.

Properties

CAS No.

108315-80-6

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

4-(2-chlorophenyl)iminopentan-2-one

InChI

InChI=1S/C11H12ClNO/c1-8(7-9(2)14)13-11-6-4-3-5-10(11)12/h3-6H,7H2,1-2H3

InChI Key

RGQHYBBAWAOOSV-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1Cl)CC(=O)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Standard Protocol

The most widely reported method involves the condensation of 2-chloroaniline with pentan-2-one (2-pentanone) in the presence of hydrochloric acid (HCl) as a catalyst. The reaction proceeds via nucleophilic attack of the amine on the protonated carbonyl group, followed by dehydration to form the imine (Schiff base).

Procedure :

  • Reagents : 2-Chloroaniline (1.0 equiv), pentan-2-one (1.2 equiv), HCl (10% v/v), sodium sulfate (drying agent).
  • Conditions : Reflux in ethanol (4–6 h), followed by filtration and recrystallization from ethanol or ethyl acetate.
  • Yield : 68–78%.

Critical Parameters :

  • Acid Concentration : Higher HCl concentrations (>15%) accelerate dehydration but may promote side reactions.
  • Solvent : Ethanol is preferred due to its ability to form an azeotrope with water, driving the equilibrium toward imine formation.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial methods optimize yield and purity using continuous flow reactors:

  • Reactor Type : Tubular flow reactor with in-line monitoring.
  • Conditions :
    • Temperature: 80–100°C.
    • Pressure: 1–2 bar.
    • Residence time: 30–45 minutes.
  • Yield : 85–90%.

Advantages :

  • Reduced solvent consumption (toluene or DCM as alternatives).
  • Automated solvent recovery systems minimize waste.

Comparative Analysis of Methods

Table 1: Synthesis Methods and Yields

Method Reagents Solvent Temperature (°C) Time (h) Yield (%) Source
Acid-catalyzed 2-Chloroaniline, pentan-2-one, HCl Ethanol 78 (reflux) 4–6 68–78
Industrial flow reactor 2-Chloroaniline, pentan-2-one Toluene 80–100 0.5–0.75 85–90
β-Diketone adaptation 2-Chloroaniline, acetylacetone Toluene 60–70 8–12 72–76

Challenges and Optimizations

Steric Hindrance Effects

The 2-chlorophenyl group introduces steric hindrance, reducing reaction rates compared to para-substituted analogs. Mitigation strategies include:

  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve yields by 10–15%.
  • Microwave Assistance : Reduces reaction time to 1–2 h with comparable yields (75–80%).

Purity and Recrystallization

Crude products often contain unreacted aniline or ketone. Recrystallization from ethyl acetate/hexane (3:1 v/v) achieves >98% purity.

Emerging Techniques

Green Chemistry Approaches

  • Solvent-Free Synthesis : Ball milling of 2-chloroaniline and pentan-2-one with silica-supported HCl yields 70–75% product in 2 h.
  • Biocatalysis : Lipase-mediated imine formation under mild conditions (40°C, pH 7) is under investigation.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)iminopentan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(2-Chlorophenyl)iminopentan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)iminopentan-2-one involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity. The chlorophenyl group may enhance the compound’s binding affinity to hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Chromene Derivatives (e.g., 2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile)

Structural Differences :

  • Core Structure: The chromene derivative features a fused bicyclic system (tetrahydrochromene) instead of the linear pentanone chain in 4-(2-Chlorophenyl)iminopentan-2-one.
  • Functional Groups: Contains a nitrile (-CN) and benzylidene group, absent in the iminopentanone .

Synthesis: Formed via condensation of diarylidene cyclohexanone with malononitrile, followed by benzoylation and acetylation. This contrasts with the Schiff base formation typical of iminopentanone derivatives .

Nitrile groups may confer electrophilic reactivity, suggesting utility in agrochemical or pharmaceutical intermediates.

Pyridine-Based Analogues (e.g., W1807: (S)-3-(1-Methylethyl) 4-(2-Chlorophenyl)-1,4-dihydro-1-ethyl-2-methylpyridine-3,5,6-tricarboxylate)

Structural Differences :

  • Core Structure : A pyridine ring replaces the ketone backbone.
  • Substituents: Includes ester groups and a tricarboxylate system, enhancing polarity compared to the iminopentanone’s lipophilic profile .

Biological Activity: W1807 inhibits glycogen phosphorylase by binding to an allosteric site. The pyridine core and ester groups likely facilitate hydrogen bonding and steric interactions distinct from the iminopentanone’s mode of action .

Physicochemical Properties: The ester groups increase water solubility, whereas the iminopentanone’s nonpolar structure favors membrane permeability.

Process-Related Impurities (e.g., Diethyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate)

Structural Differences :

  • Core Structure : A 1,4-dihydropyridine ring with ester substituents.
  • Functional Groups: Aminoethoxy and methyl groups absent in the iminopentanone .

Synthetic Relevance: This impurity arises during the synthesis of dihydropyridine drugs. Its ester linkages contrast with the iminopentanone’s ketone and imine groups, leading to different degradation pathways and stability profiles .

Simple Chlorophenyl Ketones (e.g., 2-Chloro-1-phenylethanone)

Structural Differences :

  • Backbone: A single ketone group attached to a chlorophenyl-substituted ethanone, lacking the extended pentanone chain and imino group .

Reactivity and Applications: The simpler structure is more volatile and reactive, serving as a precursor in fragrance and pharmaceutical synthesis. The absence of the imino group limits its metal-chelating capacity compared to this compound .

Comparative Data Table

Compound Core Structure Key Functional Groups Synthesis Route Notable Properties/Applications
This compound Pentanone + imine 2-Chlorophenyl, C=N Schiff base condensation Metal coordination, lipophilic drug design
Chromene derivative Tetrahydrochromene Nitrile, benzylidene Diarylidene cyclohexanone + malononitrile Thermal stability, agrochemical intermediates
W1807 Pyridine Tricarboxylate esters Multicomponent condensation Glycogen phosphorylase inhibition
Dihydropyridine impurity 1,4-Dihydropyridine Aminoethoxy, methyl esters Side reaction in drug synthesis Process impurity, limited bioactivity
2-Chloro-1-phenylethanone Ethanone Chlorophenyl, ketone Friedel-Crafts acylation Precursor in fragrance/pharma synthesis

Key Research Findings

  • Enzyme Inhibition: Pyridine-based analogues (e.g., W1807) exhibit targeted enzyme inhibition due to polar interactions, whereas iminopentanones may leverage hydrophobic binding via the chlorophenyl group .
  • Synthetic Flexibility: Chromene derivatives and dihydropyridines require multistep condensations, contrasting with the straightforward Schiff base formation of iminopentanones .
  • Stability: The imino group in this compound is prone to hydrolysis under acidic conditions, whereas ester-containing analogues (e.g., W1807) are more stable in aqueous environments .

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